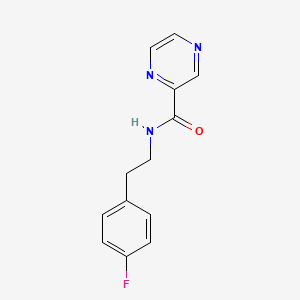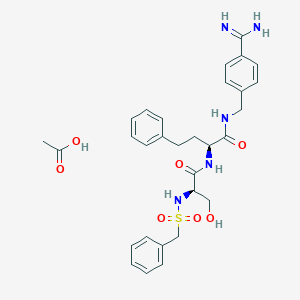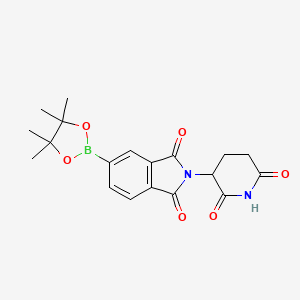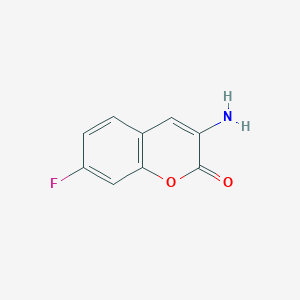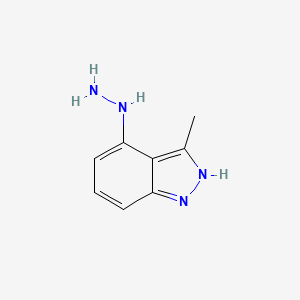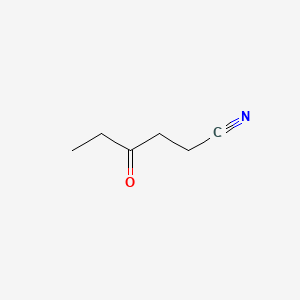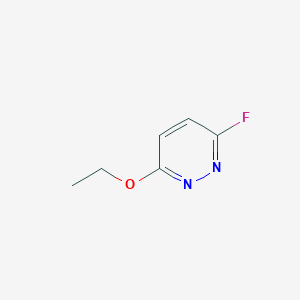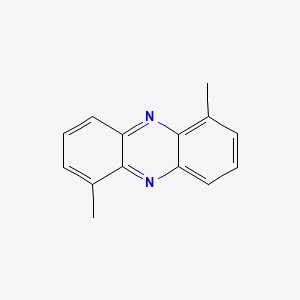
1,6-Dimethylphenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethylphenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields The structure of this compound consists of a phenazine core with two methyl groups attached at the 1 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Dimethylphenazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diaminobenzene with appropriate methyl-substituted precursors. The reaction typically requires oxidative conditions, often using reagents such as ferric chloride or potassium permanganate. Another method involves the reductive cyclization of diphenylamines, followed by methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques. The choice of reagents and conditions is crucial to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydrophenazine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenazine derivatives.
Aplicaciones Científicas De Investigación
1,6-Dimethylphenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives
Biology: Investigated for its antimicrobial and antitumor properties. Phenazine derivatives, including this compound, have shown activity against various bacterial and fungal pathogens.
Medicine: Explored for potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy.
Industry: Utilized in the development of dyes, pigments, and electronic materials. Its redox properties make it suitable for applications in organic electronics and energy storage devices.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethylphenazine involves its ability to undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is particularly relevant in its antimicrobial and anticancer activities. The compound can interact with cellular membranes, proteins, and DNA, leading to oxidative stress and cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Phenazine: The parent compound of 1,6-Dimethylphenazine, known for its broad spectrum of biological activities.
1,2-Dimethylphenazine: Another methyl-substituted phenazine with similar properties but different substitution patterns.
5,10-Dimethylphenazine: Exhibits similar redox properties and applications in organic electronics.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s ability to interact with biological targets and its overall stability. This makes this compound a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Propiedades
Fórmula molecular |
C14H12N2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1,6-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-5-3-7-11-13(9)15-12-8-4-6-10(2)14(12)16-11/h3-8H,1-2H3 |
Clave InChI |
XEWNMXMURNDKRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C3C(=CC=CC3=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


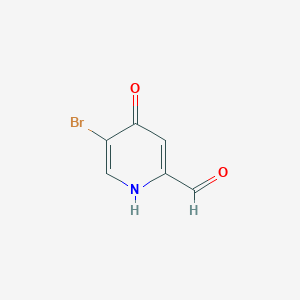
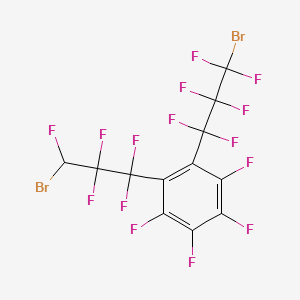
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
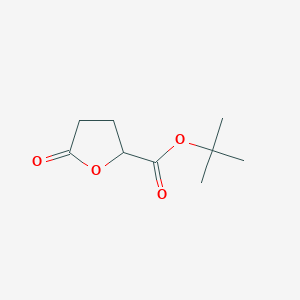
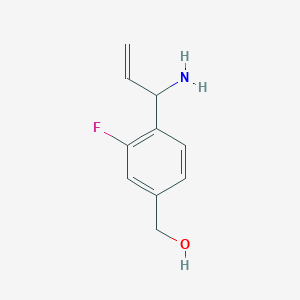
![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
